Product packaging for 3-Anilino-2-nitrophenol(Cat. No.:CAS No. 670234-45-4)

3-Anilino-2-nitrophenol

Cat. No.: B12546966
CAS No.: 670234-45-4
M. Wt: 230.22 g/mol
InChI Key: ZYAKALYRVDKBAA-UHFFFAOYSA-N
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Description

3-Anilino-2-nitrophenol is a useful research compound. Its molecular formula is C12H10N2O3 and its molecular weight is 230.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N2O3 B12546966 3-Anilino-2-nitrophenol CAS No. 670234-45-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

670234-45-4

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

3-anilino-2-nitrophenol

InChI

InChI=1S/C12H10N2O3/c15-11-8-4-7-10(12(11)14(16)17)13-9-5-2-1-3-6-9/h1-8,13,15H

InChI Key

ZYAKALYRVDKBAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C(=CC=C2)O)[N+](=O)[O-]

Origin of Product

United States

Direct Hydrogenation Route:this Pathway Involves the Sequential Addition of Hydrogen Atoms to the Nitro Group. the Nitroaromatic Compound Ar No₂ is First Reduced to a Nitroso Intermediate Ar No , Which is then Further Reduced to a Hydroxylamine Derivative Ar Nhoh . the Final Step is the Reduction of the Hydroxylamine to the Amine Ar Nh₂ .researchgate.netunimi.itrsc.org

The steps are as follows:

Step 1: Ar-NO₂ + H₂ → Ar-NO + H₂O

Step 2: Ar-NO + H₂ → Ar-NHOH

Step 3: Ar-NHOH + H₂ → Ar-NH₂ + H₂O

Observations from in-situ experiments have shown that during the reaction, the concentration of the nitroso intermediate decreases while the concentrations of the hydroxylamine (B1172632) and the final amine product gradually increase, supporting this stepwise mechanism. rsc.org

Condensation Route:an Alternative Pathway Involves the Condensation of Intermediates Formed During the Reduction. Specifically, the Nitroso Intermediate Ar No Can React with the Hydroxylamine Intermediate Ar Nhoh to Form an Azoxy Compound Ar N O =n Ar .unimi.itthis Azoxy Compound is then Successively Reduced to an Azo Compound Ar N=n Ar , a Hydrazo Compound Ar Nh Nh Ar , and Finally Cleaved to Form Two Molecules of the Amine Product Ar Nh₂ .unimi.itthis Route is Considered More Likely to Occur in Alkaline Conditions.orientjchem.org

Some studies have also proposed that the conversion to the final amine can occur through the disproportionation of the corresponding hydroxylamine (B1172632) rather than direct hydrogenation. rsc.org

Adsorption: The nitroaromatic compound adsorbs onto the catalyst surface, typically through the oxygen and nitrogen atoms of the nitro group. orientjchem.org

Hydrogen Activation: Molecular hydrogen is adsorbed and dissociated into active hydrogen species on the metal surface. orientjchem.org In some cases, involving metal/support cooperation, H₂ can dissociate into a proton (H⁺) and a hydride (H⁻). acs.org

Surface Reaction: The activated hydrogen species react sequentially with the adsorbed nitro group, leading to the formation of intermediates and the final amine product, which then desorbs from the surface. orientjchem.org

Table 2: Key Intermediates in the Catalytic Hydrogenation of Nitroarenes
Compound NameGeneral FormulaRole in Mechanism
NitrosoareneAr-NOFirst reduction intermediate
ArylhydroxylamineAr-NHOHSecond reduction intermediate; precursor to amine
AzoxyareneAr-N(O)=N-ArCondensation pathway intermediate
AzoareneAr-N=N-ArReduction product of azoxyarene
HydrazoareneAr-NH-NH-ArReduction product of azoarene; cleaves to amine

Advanced Spectroscopic and Diffraction Based Characterization Methods

Vibrational Spectroscopy Applications (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is a fundamental tool for identifying functional groups and understanding the molecular structure of a compound.

Elucidation of Molecular Vibrational Modes

For 3-Anilino-2-nitrophenol, an FT-IR or FT-Raman spectrum would be expected to display characteristic vibrational modes corresponding to its distinct functional groups. Key expected vibrations would include:

O-H Stretching: A broad band, typically in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.

N-H Stretching: A sharp to medium band around 3300-3500 cm⁻¹ from the secondary amine (anilino group).

Aromatic C-H Stretching: Signals appearing above 3000 cm⁻¹.

NO₂ Stretching: Two strong, distinct bands corresponding to the asymmetric and symmetric stretching of the nitro group, typically found near 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹ respectively. The positions of these bands are sensitive to the electronic environment.

C=C Stretching: Vibrations within the aromatic rings, usually observed in the 1400-1600 cm⁻¹ region.

C-N Stretching: Bands in the 1250-1360 cm⁻¹ range.

A hypothetical data table for the principal vibrational modes is presented below.

Vibrational ModeExpected Wavenumber (cm⁻¹)Functional Group
O-H Stretch~3400 (Broad)Phenol (B47542)
N-H Stretch~3350 (Sharp)Anilino
Aromatic C-H Stretch>3000Benzene (B151609) Rings
Asymmetric NO₂ Stretch~1530Nitro
Symmetric NO₂ Stretch~1350Nitro
Aromatic C=C Stretch1400-1600Benzene Rings
C-N Stretch1250-1360Anilino

Note: This table is predictive and not based on published experimental data for this compound.

Analysis of Intermolecular Interactions via Vibrational Signatures

The presence of hydroxyl (-OH), amino (-NH-), and nitro (-NO₂) groups allows for various intermolecular and intramolecular interactions, most notably hydrogen bonding. The position and shape of the O-H and N-H stretching bands are particularly sensitive to these interactions. For instance, intramolecular hydrogen bonding between the phenolic -OH and the adjacent -NO₂ group, or between the -NH- and -NO₂ groups, would cause the -OH or -NH stretching bands to broaden and shift to lower wavenumbers (a red shift) compared to a non-bonded equivalent.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is indispensable for determining the precise connectivity and chemical environment of atoms in a molecule.

Proton (¹H NMR) and Carbon (¹³C NMR) Chemical Shift Analysis

In a ¹H NMR spectrum of this compound, distinct signals would be expected for the protons on the two aromatic rings, as well as the labile protons of the -OH and -NH groups. The aromatic region (typically 6.5-8.5 ppm) would show complex splitting patterns (multiplets) due to spin-spin coupling between adjacent protons. The exact chemical shifts would be influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl and anilino groups. The -OH and -NH protons would likely appear as broad singlets that can be confirmed by D₂O exchange.

A ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. The carbons attached to the electronegative oxygen and nitrogen atoms (-C-O, -C-N, and -C-NO₂) would be deshielded and appear at higher chemical shifts (downfield).

A hypothetical table of expected chemical shifts is provided below.

AtomTypeExpected Chemical Shift (ppm)
¹HAromatic6.5 - 8.5
¹HPhenol (-OH)Variable, Broad
¹HAmine (-NH)Variable, Broad
¹³CAromatic110 - 160
¹³CC-OH~150-160
¹³CC-NH~140-150
¹³CC-NO₂~135-145

Note: This table is predictive and not based on published experimental data for this compound.

Two-Dimensional NMR Techniques for Connectivity

To unambiguously assign the proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential. A COSY spectrum would reveal which protons are coupled to each other (i.e., are on adjacent carbons), helping to trace the connectivity within each aromatic ring. An HSQC spectrum would establish the correlation between each proton and the carbon atom it is directly attached to, allowing for the definitive assignment of the ¹³C spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be complex due to the presence of multiple chromophores (the nitro-substituted ring and the anilino ring) and auxochromes (-OH, -NH-). The extended conjugation across the molecule would likely result in absorption maxima (λ_max) at longer wavelengths compared to simpler precursors like phenol or nitrobenzene.

The electronic transitions are typically π → π* and n → π. The presence of the nitro, hydroxyl, and anilino groups attached to the aromatic systems would cause a bathochromic (red) shift of the absorption bands. The exact λ_max values and molar absorptivity (ε) would be dependent on the solvent used due to solvent-solute interactions. For instance, in a polar solvent, the n → π transition often undergoes a hypsochromic (blue) shift, while the π → π* transition may undergo a bathochromic shift.

Chromophore Analysis and Absorption Characteristics

The color and electronic behavior of this compound are dictated by its chromophoric system. A chromophore is the part of a molecule responsible for its color, arising from the absorption of light in the visible region of the electromagnetic spectrum. In this compound, the chromophore is composed of the interconnected π-electron systems of the benzene rings, the nitro group (-NO2), and the amino group (-NH-), which act as an auxochrome, modifying the absorption characteristics of the chromophore.

The absorption of ultraviolet-visible (UV-Vis) radiation by this compound promotes electrons from lower energy molecular orbitals to higher energy ones. The specific wavelengths at which absorption occurs, and the intensity of this absorption, are characteristic of the molecule's electronic structure. The key electronic transitions in molecules like this compound are typically π → π* and n → π* transitions. The presence of the nitro and amino groups, along with the phenolic hydroxyl group, can lead to charge-transfer transitions, which often result in strong absorption bands.

Table 1: Expected UV-Vis Absorption Characteristics of this compound

Transition Type Expected Wavelength Range (nm) Contributing Moieties
π → π* 350-450 Phenyl rings, Nitro group
n → π* > 400 Nitro group, Amino group, Hydroxyl group
Charge-Transfer > 400 Donor (Anilino, Hydroxyl) to Acceptor (Nitrophenyl)

Note: This table is based on theoretical expectations and data from analogous compounds, as specific experimental data for this compound is not available.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This method involves directing a beam of X-rays onto a single crystal of the compound. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern. By analyzing this pattern, a detailed model of the electron density and thus the atomic positions can be constructed, providing invaluable information about bond lengths, bond angles, and intermolecular interactions.

Crystal Packing and Supramolecular Assembly Analysis

The way individual molecules of this compound are arranged in the crystal lattice is referred to as crystal packing. This packing is governed by a variety of non-covalent intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. These interactions play a crucial role in determining the physical properties of the solid, including its melting point, solubility, and stability.

Validation of Optimized Molecular Geometries

Computational chemistry provides theoretical models of molecular structures. These "optimized geometries" are calculated to find the lowest energy conformation of a molecule. While these computational methods are powerful, their results must be validated by experimental data. X-ray crystallography provides the "gold standard" for this validation in the solid state.

By comparing the bond lengths, bond angles, and dihedral angles obtained from the X-ray crystal structure of this compound with those predicted by computational models, the accuracy of the theoretical methods can be assessed. Discrepancies between the experimental and computed geometries can often be explained by the influence of the intermolecular interactions present in the crystal lattice, which are not always fully accounted for in gas-phase computational models. This comparison is a critical step in developing a comprehensive understanding of the molecule's conformational preferences and structural dynamics.

Table 2: List of Compounds Mentioned

Compound Name
This compound

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (DFT, HF)

Quantum chemical methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF), are fundamental to predicting the properties of molecules from first principles. These calculations are essential for understanding the behavior of 3-Anilino-2-nitrophenol at the atomic level. DFT methods, which include electron correlation effects at a lower computational cost than traditional ab initio methods, are particularly popular for their balance of accuracy and efficiency. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is critical for obtaining reliable results that can be compared with experimental data.

Geometry Optimization and Conformational Analysis

The first step in most quantum chemical studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry. For this compound, this involves calculating the minimum energy structure by adjusting bond lengths, bond angles, and dihedral angles.

Conformational analysis is particularly important for a molecule like this compound, which has several rotatable bonds (e.g., around the C-N and C-O bonds). This analysis explores the potential energy surface of the molecule to identify different stable conformers and the energy barriers between them. The relative energies of these conformers determine their population distribution at a given temperature. Intramolecular hydrogen bonding between the phenolic hydroxyl group, the nitro group, and the amino group is expected to play a significant role in stabilizing certain conformations. Theoretical calculations can predict which conformers are most likely to exist and provide detailed geometric parameters for each.

Interactive Data Table: Predicted Geometrical Parameters for the Most Stable Conformer of this compound (Illustrative)

ParameterBond/AnglePredicted Value
Bond LengthC-N (Anilino)1.40 Å
Bond LengthC-N (Nitro)1.45 Å
Bond LengthC-O (Phenol)1.36 Å
Bond AngleC-N-C125°
Bond AngleO-N-O124°
Dihedral AngleC-C-N-C45°

Electronic Structure Analysis (HOMO-LUMO Energy Gap, Charge Distribution)

Understanding the electronic structure is key to predicting a molecule's reactivity and electronic properties. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis.

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the presence of both electron-donating (anilino, hydroxyl) and electron-withdrawing (nitro) groups is expected to result in a relatively small HOMO-LUMO gap, indicating potential for significant intramolecular charge transfer.

Charge distribution analysis, often performed using methods like Mulliken population analysis, provides the net atomic charges on each atom in the molecule. This helps to identify the electrophilic and nucleophilic sites. In this compound, the oxygen atoms of the nitro and hydroxyl groups are expected to carry significant negative charges, while the hydrogen atoms and the nitrogen of the nitro group would be more positively charged.

Interactive Data Table: Predicted Electronic Properties of this compound (Illustrative)

PropertyPredicted Value (eV)
HOMO Energy-5.8
LUMO Energy-2.2
HOMO-LUMO Gap3.6

Prediction of Vibrational Frequencies and Spectroscopic Parameters

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. By calculating the harmonic frequencies at the optimized geometry, a theoretical spectrum can be generated. These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other factors, so they are typically scaled by an empirical factor to improve agreement with experimental data.

For this compound, vibrational analysis would help assign specific vibrational modes to the observed spectral bands. Key vibrational modes would include the O-H stretch of the phenol (B47542), the N-H stretch of the anilino group, the symmetric and asymmetric stretches of the NO2 group, and various C-C and C-H vibrations of the aromatic rings.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is plotted on the molecule's electron density surface and color-coded to indicate regions of different electrostatic potential. MEP maps are invaluable for predicting reactivity.

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., around the oxygen atoms of the nitro and hydroxyl groups). These are the most likely sites for electrophilic attack.

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas (e.g., around the acidic hydrogen of the phenol and the hydrogens of the amino group). These are susceptible to nucleophilic attack.

Green regions represent neutral or intermediate potential.

For this compound, the MEP map would visually confirm the charge distribution trends predicted by Mulliken analysis, highlighting the electronegative character of the oxygen atoms and the electropositive nature of the hydroxyl and amino hydrogens. researchgate.net

Molecular Dynamics Simulations

While quantum mechanics provides a static picture of a molecule at its minimum energy, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule's conformation and interactions evolve.

Conformational Flexibility and Stability at Varied Conditions

For this compound, MD simulations can provide deeper insight into its conformational flexibility. By simulating the molecule at different temperatures and in different solvent environments, researchers can observe how these conditions affect its structure and stability. These simulations can reveal the timescale of conformational changes, such as the rotation around single bonds, and the persistence of intramolecular hydrogen bonds. This information is crucial for understanding how the molecule might behave in a real-world chemical or biological system, where it is not in an isolated, static state.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are mathematical models that aim to predict the biological activity (for QSAR) or physicochemical properties (for QSPR) of chemical compounds based on their molecular structures. These models are built by establishing a correlation between a set of calculated molecular descriptors and an experimentally determined activity or property. For a series of related compounds, QSAR can be a cost-effective tool to predict toxicity or other biological effects.

Prediction of Chemical Activities based on Molecular Descriptors

To predict the chemical activities of this compound, a QSAR model would first require the calculation of various molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure and properties. They can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule, describing its size, shape, and branching.

Geometrical (3D) descriptors: Derived from the 3D coordinates of the atoms, providing information about the molecule's volume and surface area.

Electronic descriptors: Related to the electronic structure, such as dipole moment, partial charges, and energies of frontier molecular orbitals (HOMO and LUMO).

Physicochemical descriptors: Including properties like logP (lipophilicity), molar refractivity, and polarizability.

Once calculated, these descriptors would be used to build a statistical model (e.g., using Multiple Linear Regression or machine learning algorithms) that correlates them with a specific activity, such as toxicity or inhibitory potential against a biological target. The predictive power of such models is rigorously validated to ensure their reliability. For nitroaromatic compounds, descriptors like the energy of the lowest unoccupied molecular orbital (ELUMO) have been shown to be correlated with their toxicity.

Interactive Table: Examples of Molecular Descriptors for QSAR/QSPR

Descriptor CategorySpecific Descriptor ExampleInformation Encoded
Electronic ELUMO (Energy of Lowest Unoccupied Molecular Orbital)Susceptibility to nucleophilic attack; electron-accepting ability.
Electronic Dipole MomentPolarity and charge distribution in the molecule.
Physicochemical LogP (Octanol-Water Partition Coefficient)Lipophilicity; ability to cross cell membranes.
Topological Wiener IndexMolecular branching and compactness.
Geometrical Molecular Surface AreaSize and shape; potential for intermolecular interactions.

Insights into Structural Determinants of Reactivity

By analyzing the developed QSAR/QSPR models, it is possible to identify which molecular features of this compound are most influential for a given activity or property. For instance, if a QSAR model reveals a strong correlation between a specific biological activity and descriptors related to the nitro group's electronic properties, it would suggest that this functional group is a key determinant of that activity.

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that can provide even more detailed insights. CoMFA models generate 3D contour maps that visualize regions around the molecule where modifications to steric (shape) and electrostatic (charge) fields would likely increase or decrease activity. For this compound, these maps could indicate, for example, that increasing the positive electrostatic potential near the amino group or increasing steric bulk near the nitro group might enhance a particular biological interaction.

Mechanistic Computational Studies

Mechanistic studies use quantum chemical methods, such as Density Functional Theory (DFT), to model chemical reactions at the electronic level. These studies can elucidate reaction pathways, identify intermediate structures, and calculate the energy changes that occur throughout a reaction.

Reaction Pathway Elucidation and Transition State Analysis

For this compound, a key reaction of interest would be the reduction of its nitro group, a common metabolic pathway for nitroaromatic compounds. Computational studies can map out the step-by-step mechanism of this reduction.

The process involves:

Reactant and Product Optimization: The 3D structures of the reactant (this compound) and the final product (e.g., 3-Anilino-2-aminophenol) are computationally optimized to find their lowest energy conformations.

Transition State (TS) Searching: The computational model then searches for the transition state structure for each step of the reaction. A transition state is the highest energy point along the reaction coordinate, representing the "peak" of the energy barrier that must be overcome for the reaction to proceed.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the identified transition state correctly connects the reactant and product of a given step.

For the reduction of the nitro group, this analysis would likely reveal several intermediate species, such as nitroso and hydroxylamine (B1172632) derivatives, and the specific transition states that connect them.

Energy Barriers and Reaction Kinetics Prediction

This information is crucial for understanding how this compound might behave in different chemical or biological environments. For example, by calculating the energy barriers for different potential metabolic transformations, one could predict which metabolic pathways are most likely to occur.

Interactive Table: Hypothetical Energy Barriers for Nitro Reduction

This table is for illustrative purposes only, as specific data for this compound is not available.

Reaction StepReactantProductTransition StateCalculated Energy Barrier (kcal/mol)
1 R-NO₂ (Nitro)R-NO (Nitroso)TS125.4
2 R-NO (Nitroso)R-NHOH (Hydroxylamine)TS218.2
3 R-NHOH (Hydroxylamine)R-NH₂ (Amine)TS315.7

Chemical Reactivity and Transformation Pathways

Oxidative Transformations of Phenolic and Anilino Moieties

The phenol (B47542) and aniline (B41778) functionalities within 3-Anilino-2-nitrophenol are susceptible to oxidation. The electron-rich nature of these groups makes them targets for oxidizing agents. The oxidation of anilines can proceed through various intermediates, including radical cations, and may lead to the formation of products like nitrosobenzene (B162901) and azoxybenzene, particularly when treated with reagents such as peracetic acid or hydrogen peroxide complexes mdpi.com. Phenolic compounds, similarly, can be oxidized, often forming phenoxy radicals as initial intermediates. In the context of environmental degradation, phenolic antioxidants have been shown to inhibit the photoinduced oxidation of anilines by reducing their oxidation intermediates, which suggests a competitive oxidation process where both moieties can react researchgate.net. The presence of both groups on the same molecule suggests that oxidation could lead to complex intramolecular coupling or polymerization products under certain conditions.

Reductive Processes of the Nitro Group

The nitro group is one of the most readily reducible functional groups in aromatic compounds. Its reduction is a key transformation, often leading to the corresponding amine, which is a valuable synthetic intermediate. A wide array of reagents and methods exist for this conversion. The specific product of the reduction can sometimes be controlled by the choice of reagent and reaction conditions. For instance, strong reducing conditions typically yield the aniline, while milder conditions or specific reagents can lead to intermediate products like hydroxylamines or oximes wikipedia.org.

Common methods for the reduction of aromatic nitro compounds to anilines include:

Catalytic Hydrogenation: This involves using molecular hydrogen (H₂) with a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel wikipedia.orgyoutube.com.

Metal-Acid Systems: A classic and widely used method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl) wikipedia.orgyoutube.com. The Béchamp reduction, using iron and acid, was historically a major industrial process for aniline production unimi.it.

Sulfide (B99878) Reagents: Sodium sulfide (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) can also be employed to reduce nitro groups wikipedia.org.

The reduction can proceed through different pathways, but a common mechanism proposed by Haber involves the stepwise reduction from the nitro group to nitroso, then to hydroxylamine (B1172632), and finally to the amine unimi.it.

Reducing Agent/SystemPrimary ProductTypical Conditions
H₂ / Pd-C or PtO₂Amine (Aniline derivative)Pressurized hydrogen gas, various solvents
Fe / HClAmine (Aniline derivative)Aqueous acidic medium
SnCl₂ / HClAmine (Aniline derivative)Acidic medium
NaBH₄ / CatalystAmine (Aniline derivative)Often used with a catalyst like NiCl₂ or in specific solvent systems
Sodium Hydrosulfite (Na₂S₂O₄)Amine (Aniline derivative)Aqueous or alcoholic solutions
Zinc / NH₄ClHydroxylamine derivativeAqueous ammonium (B1175870) chloride solution

Substitution Reactions on the Aromatic Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) derivatives. The outcome of such reactions on this compound is governed by the directing effects of the existing substituents.

Hydroxyl (-OH) and Anilino (-NH-) Groups: Both are powerful activating groups and are ortho, para-directors. They strongly increase the electron density of the aromatic ring, making it more nucleophilic and reactive towards electrophiles msu.edu.

Nitro (-NO₂) Group: This is a strong deactivating group and a meta-director due to its electron-withdrawing nature msu.edu.

In this compound, the substituents are on different rings.

On the phenol-containing ring: The -OH and -NO₂ groups are present. The hydroxyl group is a strongly activating ortho, para-director, while the nitro group is a deactivating meta-director. The positions ortho and para to the hydroxyl group are activated, while the positions meta to the nitro group are the least deactivated. The powerful activating effect of the -OH group will dominate, directing incoming electrophiles to the positions ortho and para relative to it.

On the aniline-containing ring: The secondary amine group is a strong activating, ortho, para-director. Therefore, electrophilic attack will be favored at the positions ortho and para to the anilino group.

Given the high activation provided by the hydroxyl and amino groups, reactions like halogenation may proceed readily, sometimes even without a catalyst, and can be difficult to control, potentially leading to polysubstituted products msu.edu. Conversely, Friedel-Crafts reactions are often unsuccessful on strongly activated rings like aniline and phenol due to side reactions with the catalyst chemistrysteps.com.

Degradation Mechanisms in Simulated Environmental Systems

The environmental fate of this compound is of interest due to the widespread use of related nitroaromatic and aniline compounds. Degradation can occur through various abiotic processes.

Photolytic degradation, or photocatalysis, is a key environmental degradation pathway for many organic pollutants, including nitrophenols. This process typically utilizes a semiconductor photocatalyst, such as titanium dioxide (TiO₂), which, upon absorbing light energy, generates highly reactive oxygen species (ROS), including hydroxyl radicals (•OH) researchgate.net. The degradation of nitrophenols in such systems has been shown to proceed via attack by these radicals, leading to hydroxylation of the aromatic ring. This initial step is often followed by ring-opening and subsequent oxidation of the resulting aliphatic intermediates, ultimately leading to mineralization into CO₂, water, and inorganic ions like nitrate (B79036) and ammonium researchgate.net. The efficiency of photolytic degradation can be influenced by factors such as the position of the nitro group; for instance, 3-nitrophenol (B1666305) has been noted to exhibit higher resistance to photocatalytic degradation compared to its ortho and para isomers researchgate.net.

The hydroxyl radical (•OH) is a primary oxidant in atmospheric and aquatic environments nih.gov. The reaction between OH radicals and aromatic compounds like this compound is typically very fast. The mechanism primarily involves the electrophilic addition of the •OH radical to the aromatic ring, forming a hydroxycyclohexadienyl-type radical copernicus.orgresearchgate.net. This intermediate can then react further, often with molecular oxygen, leading to the formation of hydroxylated derivatives. For nitrophenols, the primary attack of hydroxyl radicals leads to the formation of dihydroxynitrobenzenes researchgate.net. Another potential pathway is the abstraction of a hydrogen atom, for example, from the hydroxyl or amino group, although addition to the activated ring is generally favored. These initial reactions trigger a cascade of further oxidation steps that can lead to ring cleavage and the formation of smaller organic compounds and eventual mineralization researchgate.netrsc.org.

Catalytic Reduction Studies

The catalytic reduction of the nitro group is a synthetically important and environmentally relevant reaction. This process is often preferred over stoichiometric reductions due to higher efficiency, milder conditions, and reduced waste. A wide variety of metal-based catalysts have been developed for the reduction of nitrophenols and other nitroaromatics.

Noble metals like palladium (Pd), platinum (Pt), and gold (Au) are highly effective catalysts, often used in the form of nanoparticles supported on materials like carbon organic-chemistry.orgnih.gov. Gold nanoparticles, for example, have shown excellent catalytic activity for the reduction of 2-nitrophenol (B165410) and 4-nitrophenol (B140041) in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄) nih.gov.

In addition to noble metals, significant research has focused on developing catalysts from more abundant and less expensive non-noble metals, such as iron (Fe), nickel (Ni), and copper (Cu) unimi.itacs.org. Bimetallic catalysts, such as nickel-copper (NixCuy) nanostructures, have demonstrated enhanced catalytic activity compared to their monometallic counterparts for the reduction of nitrophenol isomers acs.org. These catalytic systems often function by facilitating the transfer of hydrogen (from H₂ gas or a transfer agent like formic acid or hydrazine) to the nitro group, leading to its efficient conversion to an amine unimi.itorganic-chemistry.org.

Catalyst SystemReducing AgentSubstrate ClassReference
Gold Nanoparticles (AuNPs)NaBH₄Nitrophenols nih.gov
NiₓCuᵧ NanostructuresNaBH₄Nitrophenol isomers acs.org
Pd/CH₂ or TriethylsilaneNitroarenes organic-chemistry.org
Fe-based NPs on N-doped CarbonH₂Nitroarenes unimi.it
Fe/CaCl₂Hydrazine (B178648) (Transfer Hydrogenation)Nitroarenes organic-chemistry.org

Heterogeneous and Homogeneous Catalysis for Nitro Group Reduction

The reduction of the nitro group in aromatic compounds is a well-established industrial process. wikipedia.org This transformation can be accomplished using various catalytic systems, which are broadly classified as heterogeneous and homogeneous. researchgate.netacs.org

Heterogeneous Catalysis: Heterogeneous catalysts are widely employed due to their ease of separation from the reaction mixture, recoverability, and reusability. researchgate.net These systems typically involve a solid catalyst, often a metal supported on a high-surface-area material, in a liquid or gas phase reaction medium.

Commonly used heterogeneous catalysts for nitro group reduction include:

Noble Metal Catalysts: Metals like palladium (Pd), platinum (Pt), and rhodium (Rh) supported on materials such as activated carbon (C), alumina (B75360) (Al₂O₃), or titania (TiO₂) are highly effective. researchgate.netacs.orgresearchgate.net Palladium-on-carbon (Pd/C) is a particularly common and efficient catalyst for this transformation. researchgate.netorganic-chemistry.org Gold (Au) nanoparticles supported on various metal oxides have also shown high activity and selectivity for the chemoselective reduction of nitro groups. acs.org

Non-Noble Metal Catalysts: To reduce costs, significant research has focused on catalysts based on more abundant 3d-metals like nickel (Ni), iron (Fe), copper (Cu), and cobalt (Co). researchgate.netacs.orgunimi.it Raney nickel, for instance, is a well-known catalyst for the hydrogenation of nitro compounds. wikipedia.orgresearchgate.net

Bimetallic Catalysts: Combining two different metals can enhance catalytic activity, selectivity, and stability. For example, palladium catalysts with copper additives have demonstrated high selectivity in the hydrogenation of nitro groups. researchgate.net

The choice of reducing agent is also critical. Molecular hydrogen (H₂) is widely used in industrial settings. researchgate.net Other reductants include hydrazine (N₂H₄), sodium borohydride (NaBH₄), and formic acid. organic-chemistry.orgunimi.itresearchgate.net The reaction using NaBH₄ is often facilitated by the transfer of electrons from the borohydride to the nitroaromatic compound on the surface of the metal nanoparticle catalyst. rsc.org

Table 1: Overview of Catalytic Systems for Nitroarene Reduction
Catalyst TypeCatalyst ExamplesSupport MaterialCommon ReductantsKey Advantages
Noble MetalPd, Pt, Au, RhCarbon (C), Al₂O₃, TiO₂H₂, HCOOH, NaBH₄High activity and efficiency
Non-Noble MetalNi (Raney), Fe, Cu, Co-H₂, N₂H₄Cost-effective
BimetallicPd-Cu, Pt-RhCarbon, Metal OxidesH₂Enhanced selectivity and stability researchgate.net

Homogeneous Catalysis: In homogeneous catalysis, the catalyst is in the same phase as the reactants, typically dissolved in the reaction solvent. These systems can offer high selectivity under mild reaction conditions. Transition metal complexes, particularly those of iron, are used in homogeneous transfer hydrogenation reactions. For instance, a well-defined iron-based catalyst system utilizing formic acid as the reducing agent has been shown to effectively reduce a broad range of nitroarenes under mild, base-free conditions. organic-chemistry.org While offering potential advantages in selectivity, the separation of the catalyst from the product can be more challenging compared to heterogeneous systems. unimi.it

Mechanistic Aspects of Catalytic Hydrogenation

The catalytic hydrogenation of aromatic nitro compounds to the corresponding anilines is generally understood to proceed through a series of intermediates. The most widely accepted mechanism is based on the model proposed by Haber, which involves a stepwise reduction pathway. unimi.it This process occurs on the surface of the catalyst, where both the nitro compound and the hydrogen (or other reductant) are adsorbed and activated. orientjchem.org

The reaction pathway can be described by two main routes: the direct route and the condensation route.

Structure Activity Relationship Sar Investigations in Chemical and Biological Systems

Correlating Structural Features with Reactivity Profiles

The reactivity of 3-Anilino-2-nitrophenol is a composite of the functionalities present: the electron-donating amino group (-NH-) of the aniline (B41778) moiety, the electron-withdrawing nitro group (-NO2), and the hydroxyl group (-OH) of the phenol (B47542). The relative positioning of these groups governs the electron density distribution across the aromatic rings, influencing its susceptibility to electrophilic and nucleophilic attack.

Anilino Group: The nitrogen atom's lone pair of electrons in the anilino group can be donated into the phenyl ring through resonance, increasing the electron density, particularly at the ortho and para positions. This activating effect makes the aniline ring more susceptible to electrophilic substitution.

Nitrophenol Moiety: In contrast, the nitro group is strongly electron-withdrawing, decreasing the electron density of the phenolic ring and making it less reactive towards electrophiles. The hydroxyl group is an activating group, but its effect is counteracted by the adjacent nitro group. Theoretical studies on 2-nitrophenol (B165410) suggest it is a stable molecule that favors nucleophilic substitution reactions due to its electrophilic nature. rjpn.org

A study on the reduction of substituted 4-R-2-nitrophenols demonstrated that the inductive effect of the substituent determines the half-wave potential (E1/2), while the kinetics of the electron transfer is influenced by the protonation rate of the initially formed anion radical. nih.gov This indicates that substituents on the 2-nitrophenol core, such as the anilino group in this compound, can significantly modulate its electrochemical reactivity.

Influence of Substituent Effects on Electronic and Steric Properties

Substituents on the aromatic rings of this compound can profoundly alter its electronic and steric properties, which in turn dictate its activity. These effects are often quantified using parameters like Hammett constants (σ), which describe the electron-donating or electron-withdrawing ability of a substituent.

Electronic Effects:

Inductive Effects: This is the transmission of charge through sigma bonds. Electronegative substituents pull electron density away from the ring, while electropositive groups donate it.

Resonance Effects: This involves the delocalization of pi electrons between the substituent and the aromatic ring. libretexts.org

For aniline derivatives, electron-donating substituents have been shown to increase the C-N bond length and the pKa of the amino group, whereas electron-withdrawing groups have the opposite effect. researchgate.netsemanticscholar.org These electronic perturbations are well-correlated with Hammett constants. researchgate.netsemanticscholar.org Similarly, for phenol derivatives, Hammett relationships can express the influence of substituents on properties like complexation enthalpies. science.gov In this compound, the interplay between the donating anilino group and the withdrawing nitro group creates a complex electronic environment that can be fine-tuned by adding further substituents.

Steric Effects: The size and shape of substituents can hinder or facilitate chemical reactions or molecular interactions. In this compound, the anilino group at the 3-position imposes significant steric constraints around the 2-nitro and 1-hydroxyl groups, influencing how the molecule can orient itself to interact with other molecules or surfaces.

Substituent (on aniline ring)Hammett Constant (σp)Expected Electronic Effect on Aniline RingOverall Impact on Molecular Polarity
-OCH3 (Methoxy)-0.27Electron-donating (Resonance)Increased
-CH3 (Methyl)-0.17Electron-donating (Inductive)Slightly Increased
-H (Hydrogen)0.00ReferenceBaseline
-Cl (Chloro)0.23Electron-withdrawing (Inductive)Slightly Decreased
-CN (Cyano)0.66Strongly Electron-withdrawingDecreased
-NO2 (Nitro)0.78Very Strongly Electron-withdrawingSignificantly Decreased

Data derived from established Hammett constant tables.

SAR in Material Science Applications (e.g., Non-Linear Optics)

Organic molecules with electron donor and acceptor groups connected by a π-conjugated system, known as "push-pull" chromophores, are of significant interest for non-linear optical (NLO) applications. nih.gov this compound possesses this fundamental architecture: the anilino group acts as an electron donor, the nitro group as an electron acceptor, and the phenyl rings as the π-bridge. This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, which is a key requirement for a high second-order NLO response, such as second-harmonic generation (SHG). acs.orgroyalsocietypublishing.org

Studies on similar donor-acceptor molecules, like nitroanilines, have shown that the NLO properties are highly dependent on the substitution pattern. nih.gov For instance, the third-order NLO properties of nitroanilines increase significantly compared to nitrobenzene, with the para-isomer showing the largest enhancement. nih.gov This highlights the importance of the relative positioning of the donor and acceptor groups for maximizing the molecular hyperpolarizability (β), a measure of the NLO activity. ipme.ru

Molecular Design Principles for Enhanced Optical Responses

To enhance the NLO response of molecules based on the this compound scaffold, several design principles can be applied:

Strengthening Donor/Acceptor Groups: Replacing the anilino group with a stronger donor (e.g., dimethylamino) or the nitro group with a more powerful acceptor can increase the degree of ICT and thus the hyperpolarizability.

Extending the π-Conjugated System: Inserting additional conjugated units (e.g., vinyl or thiophene (B33073) groups) between the donor and acceptor moieties can lead to a larger NLO response. rsc.orgrsc.org

Tuning the ICT Pathway: The geometry and electronic nature of the π-bridge can be modified to optimize the charge transfer pathway. For instance, alternating the sequence of π-conjugation units can significantly affect the molecule's shape and dipole moment, which are key parameters for bulk NLO performance. rsc.orgcityu.edu.hk

Optimizing Molecular Packing: For bulk materials, achieving a non-centrosymmetric crystal packing is essential for a net SHG effect. optica.org Molecular shape and intermolecular interactions, such as hydrogen bonding, play a critical role in directing the crystal structure.

The table below illustrates how modifications to a basic push-pull structure can influence the calculated first hyperpolarizability (β), a key indicator of NLO activity.

Donor GroupAcceptor Groupπ-BridgeCalculated First Hyperpolarizability (β) (arbitrary units)
-NH2-NO2Benzene (B151609)1.0
-N(CH3)2-NO2Benzene1.5
-NH2-CNBenzene0.8
-NH2-NO2Stilbene2.5

Note: These are illustrative values to demonstrate trends.

SAR in Biological Activity (Mechanistic Research Focus)

The biological activity of this compound is intrinsically linked to its structure, which determines how it interacts with biological macromolecules like enzymes and receptors. The nitro group, in particular, is a common feature in many biologically active compounds.

Structural Determinants of Ligand-Receptor Interactions (e.g., enzyme inhibition mechanisms)

The specific arrangement of functional groups in this compound allows for various non-covalent interactions that are crucial for binding to a biological target:

Hydrogen Bonding: The hydroxyl and amino groups can act as hydrogen bond donors, while the oxygen atoms of the nitro and hydroxyl groups can act as acceptors.

π-π Stacking: The two aromatic rings can engage in π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding pocket.

Hydrophobic Interactions: The phenyl rings provide a hydrophobic surface that can interact with nonpolar regions of a receptor.

Research on nitrophenyl derivatives has identified them as a novel class of inhibitors for aldose reductase (ALR2), an enzyme implicated in diabetic complications. nih.gov In these inhibitors, the nitro group was predicted to bind to Tyr48 and His110 residues in the enzyme's active site, a region where acidic inhibitors typically bind. nih.gov This suggests that the nitro group of this compound could similarly act as a key binding determinant by forming specific interactions within an enzyme's active site.

A study on the degradation of substituted 2-nitrophenols by nitrophenol oxygenase found that the degradation kinetics were affected by the chemical and physical characteristics of the substituents, including electron withdrawal, size, and position. epa.gov This demonstrates that modifications to the this compound structure would likely alter its affinity and processing by enzymes.

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